molecular formula C18H18BrNO4 B4842829 4-BROMOBENZYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ACETATE

4-BROMOBENZYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ACETATE

Cat. No.: B4842829
M. Wt: 392.2 g/mol
InChI Key: JLXCMIOWQULPQQ-UHFFFAOYSA-N
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Description

4-BROMOBENZYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ACETATE is an organic compound that features a bromobenzyl group and a methoxyphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMOBENZYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ACETATE typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with 2-(2-methylphenoxy)acetic acid in the presence of a base to form the ester linkage. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-BROMOBENZYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

4-BROMOBENZYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ACETATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMOBENZYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ACETATE involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The methoxyphenoxyacetyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of bromobenzyl and methoxyphenoxyacetyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4-bromophenyl)methyl 2-[[2-(2-methylphenoxy)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-13-4-2-3-5-16(13)23-12-17(21)20-10-18(22)24-11-14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXCMIOWQULPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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